Cas no 1257266-48-0 (2-ethyl-1,3-oxazole-5-carboxylic acid)

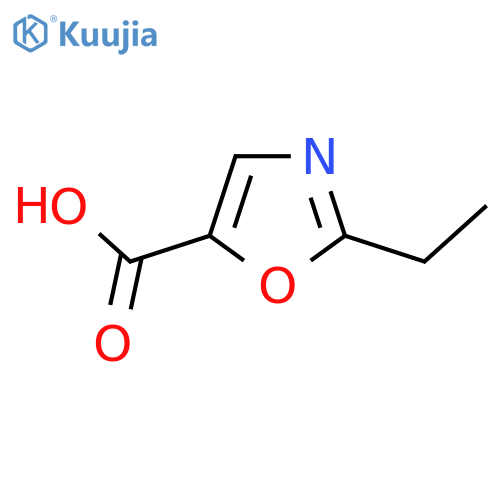

1257266-48-0 structure

商品名:2-ethyl-1,3-oxazole-5-carboxylic acid

CAS番号:1257266-48-0

MF:C6H7NO3

メガワット:141.124681711197

MDL:MFCD19230012

CID:2122142

PubChem ID:21284910

2-ethyl-1,3-oxazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-ethyloxazole-5-carboxylic acid

- 2-Ethyl-oxazole-5-carboxylic acid

- 2-ethyl-1,3-oxazole-5-carboxylic acid

- ethyl 5-carboxyoxazole

- HHQMHPHKZAACBP-UHFFFAOYSA-N

- 5-Oxazolecarboxylic acid, 2-ethyl-

- 1708AJ

-

- MDL: MFCD19230012

- インチ: 1S/C6H7NO3/c1-2-5-7-3-4(10-5)6(8)9/h3H,2H2,1H3,(H,8,9)

- InChIKey: HHQMHPHKZAACBP-UHFFFAOYSA-N

- ほほえんだ: O1C(C(=O)O)=CN=C1CC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 137

- トポロジー分子極性表面積: 63.3

2-ethyl-1,3-oxazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9413-100MG |

2-ethyl-1,3-oxazole-5-carboxylic acid |

1257266-48-0 | 95% | 100MG |

¥ 990.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9413-1G |

2-ethyl-1,3-oxazole-5-carboxylic acid |

1257266-48-0 | 95% | 1g |

¥ 3,953.00 | 2023-04-06 | |

| Chemenu | CM490982-1g |

2-Ethyloxazole-5-carboxylic acid |

1257266-48-0 | 98% | 1g |

$*** | 2023-04-03 | |

| Enamine | EN300-196668-5.0g |

2-ethyl-1,3-oxazole-5-carboxylic acid |

1257266-48-0 | 95% | 5.0g |

$2525.0 | 2023-07-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9413-500MG |

2-ethyl-1,3-oxazole-5-carboxylic acid |

1257266-48-0 | 95% | 500MG |

¥ 2,640.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ9413-5G |

2-ethyl-1,3-oxazole-5-carboxylic acid |

1257266-48-0 | 95% | 5g |

¥ 11,860.00 | 2023-04-06 | |

| eNovation Chemicals LLC | D969302-50mg |

2-Ethyl-oxazole-5-carboxylic acid |

1257266-48-0 | 95% | 50mg |

$190 | 2024-07-28 | |

| Enamine | EN300-196668-1.0g |

2-ethyl-1,3-oxazole-5-carboxylic acid |

1257266-48-0 | 95% | 1.0g |

$871.0 | 2023-07-06 | |

| 1PlusChem | 1P009W6L-10g |

2-Ethyl-oxazole-5-carboxylic acid |

1257266-48-0 | 95% | 10g |

$4692.00 | 2024-07-09 | |

| 1PlusChem | 1P009W6L-100mg |

2-Ethyl-oxazole-5-carboxylic acid |

1257266-48-0 | 95% | 100mg |

$434.00 | 2024-07-09 |

2-ethyl-1,3-oxazole-5-carboxylic acid 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

1257266-48-0 (2-ethyl-1,3-oxazole-5-carboxylic acid) 関連製品

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1257266-48-0)2-ethyl-1,3-oxazole-5-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):1082.0